molecular formula C24H20FP B3051761 Phosphonium, tetraphenyl-, fluoride CAS No. 3587-05-1

Phosphonium, tetraphenyl-, fluoride

Cat. No.: B3051761
CAS No.: 3587-05-1
M. Wt: 358.4 g/mol
InChI Key: GEPYJHDOGKHEMZ-UHFFFAOYSA-M
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Description

Phosphonium, tetraphenyl-, fluoride is an organophosphorus compound that features a phosphonium cation bonded to four phenyl groups and a fluoride anion

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, tetraphenyl-, fluoride can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an alkyl halide, followed by the addition of a fluoride source. The general reaction scheme is as follows:

    Quaternization Reaction: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt. [ \text{P(C}_6\text{H}_5\text{)}_3 + \text{R-X} \rightarrow \text{[R-P(C}_6\text{H}_5\text{)}_3]^+ \text{X}^- ]

    Fluoride Addition: The phosphonium salt is then treated with a fluoride source, such as potassium fluoride, to yield this compound. [ \text{[R-P(C}_6\text{H}_5\text{)}_3]^+ \text{X}^- + \text{KF} \rightarrow \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{F}^- + \text{KX} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, tetraphenyl-, fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides. [ \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{F}^- + \text{O}_2 \rightarrow \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{O}^- + \text{F}_2 ]

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoride anion is replaced by other nucleophiles. [ \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{F}^- + \text{Nu}^- \rightarrow \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{Nu}^- + \text{F}^- ]

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phosphonium, tetraphenyl-, fluoride involves its ability to participate in single-electron-transfer (SET) reactions. These reactions are facilitated by the phosphine-centered radical species generated from the compound via phosphine-oxidant charge transfer processes . The molecular targets and pathways involved include the formation of radical intermediates that can undergo various transformations, leading to the desired chemical products.

Comparison with Similar Compounds

Phosphonium, tetraphenyl-, fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a phosphonium cation with a fluoride anion, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

tetraphenylphosphanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.FH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYJHDOGKHEMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623562
Record name Tetraphenylphosphanium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-05-1
Record name Tetraphenylphosphanium fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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